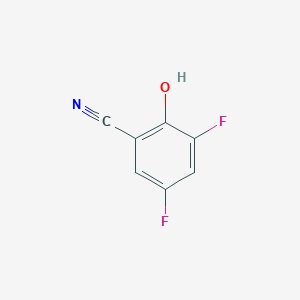

3,5-Difluoro-2-hydroxybenzonitrile

Description

Contemporary Significance of Fluorinated Benzonitrile (B105546) Derivatives in Chemical Science

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. researchgate.net Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. researchgate.netresearchgate.net It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals contain fluorine, underscoring the element's importance. cymitquimica.com

Fluorinated benzonitrile derivatives, a class of compounds characterized by a benzene (B151609) ring substituted with one or more fluorine atoms and a nitrile (-CN) group, are of particular interest. The nitrile group is a versatile functional group in organic synthesis, and the presence of fluorine can enhance the molecule's utility. For instance, fluorinated benzonitriles have been investigated as key intermediates in the synthesis of high-value chemicals, including pharmaceuticals and herbicides. google.com The strategic placement of fluorine atoms can block metabolic pathways, increasing the bioavailability and efficacy of a drug. acs.org Furthermore, fluorinated benzonitriles have been used in the development of advanced materials and as radioligands for medical imaging techniques like Positron Emission Tomography (PET). researchgate.netacs.org

Research Trajectory of Hydroxybenzonitrile Scaffolds in Organic Chemistry

In medicinal and organic chemistry, a "scaffold" refers to the core structure of a molecule. acs.org The hydroxybenzonitrile scaffold, which consists of a hydroxyl (-OH) group and a nitrile (-CN) group attached to a benzene ring, is a foundational structure for building more complex molecules. nih.gov These scaffolds are valuable because the hydroxyl and nitrile groups offer multiple points for chemical modification, allowing chemists to synthesize a diverse library of compounds.

The research trajectory of hydroxybenzonitrile scaffolds reveals their consistent use as intermediates in the synthesis of biologically active compounds. google.comnih.gov For example, 2-hydroxybenzonitrile (B42573) is a known chemical intermediate for agricultural chemicals. google.com The synthesis of various hydroxybenzonitrile derivatives is a subject of ongoing research, with methods being developed to create these structures efficiently. google.comchembk.com The versatility of this scaffold allows it to be a starting point for creating compounds with a wide range of applications, from pharmaceuticals to materials science.

Rationale for Dedicated Scholarly Inquiry into 3,5-Difluoro-2-hydroxybenzonitrile

The specific compound this compound combines the key features of both fluorinated benzonitriles and hydroxybenzonitrile scaffolds. The rationale for its dedicated study stems from its potential as a highly specialized building block in organic synthesis. The precise arrangement of its functional groups—a hydroxyl group, a nitrile group, and two fluorine atoms at the 3 and 5 positions—makes it a unique starting material.

This substitution pattern is not arbitrary. Similar structures, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, have been identified as key intermediates in the synthesis of a new generation of fluoroquinolone (FQ) antibacterial drugs. semanticscholar.org The development of novel antimicrobial agents is a critical area of pharmaceutical research, and the synthesis of unique building blocks is essential for this effort. semanticscholar.org Therefore, scholarly inquiry into this compound is driven by the prospect of using it to construct new, complex molecules with potentially valuable biological activities, particularly in the realm of medicinal chemistry. Its structure offers a unique combination of reactivity and stability conferred by its distinct functional groups, making it a prime candidate for the synthesis of novel compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 862088-17-3 | cymitquimica.com |

| Molecular Formula | C₇H₃F₂NO | fishersci.ca |

| Molecular Weight | 155.104 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ~98.0% | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUYDDDUPBMYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631003 | |

| Record name | 3,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862088-17-3 | |

| Record name | 3,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 862088-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Difluoro 2 Hydroxybenzonitrile

Mechanistic Studies of Precursor Functionalization Pathways

The construction of the 3,5-Difluoro-2-hydroxybenzonitrile scaffold relies heavily on the strategic functionalization of precursor molecules. Mechanistic understanding of how and where new functional groups are introduced onto an aromatic core is paramount for developing efficient and high-yielding synthetic routes.

Strategic Functional Group Introduction and Transformation on the Benzonitrile (B105546) Core

The synthesis of ortho-hydroxybenzonitriles often involves the transformation of a salicylaldehyde (B1680747) precursor. A common and effective method is the dehydration of the corresponding salicylaldoxime (B1680748). This two-step process typically begins with the reaction of a 2-hydroxyarylaldehyde with hydroxylamine (B1172632) to form the aldoxime intermediate, which is then dehydrated to yield the nitrile. google.com

For the target molecule, a plausible precursor would be 3,5-difluorosalicylaldehyde. The synthetic challenge then becomes the regioselective synthesis of this aldehyde. The nitrile group (-CN) itself is versatile and can participate in various organic transformations, including hydrolysis, reduction, and nucleophilic additions, allowing for further derivatization if needed. innospk.com

A general pathway can be outlined as follows:

Starting Material Selection: A common starting point could be 1,3-difluorobenzene (B1663923) or 2,4-difluorophenol (B48109).

Formylation: Introduction of an aldehyde group (-CHO) ortho to the hydroxyl group (or a precursor).

Oximation: Conversion of the salicylaldehyde to a salicylaldoxime using hydroxylamine.

Dehydration: Conversion of the aldoxime to the final benzonitrile.

Directed Ortho-Metalation and Related Aromatic Substitution Approaches

Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of substituted aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho-position. uwindsor.ca This creates a stabilized aryllithium intermediate that can then react with a suitable electrophile to introduce a new substituent exclusively at that site. wikipedia.orguwindsor.ca

In the context of this compound synthesis, the hydroxyl group is a potent DMG. However, its acidic proton would be quenched by the organolithium base. Therefore, it must first be converted into a more robust DMG, such as an O-carbamate (e.g., -OCONEt₂), which is recognized as one of the strongest DMGs. nih.gov

A potential DoM strategy could involve:

Protection of a precursor like 2,4-difluorophenol as an aryl O-carbamate.

Lithiation with an alkyllithium base at the position ortho to the powerful O-carbamate DMG.

Quenching the resulting aryllithium species with an electrophilic cyanating agent (e.g., N-cyanobenzenesulfonamide) to introduce the nitrile group.

Deprotection of the carbamate (B1207046) to reveal the final this compound.

The relative power of various directing groups has been established through competition studies, providing a predictable framework for designing complex syntheses.

Table 1: Relative Directing Power of Common Directed Metalation Groups (DMGs) This table is a representative list and the order can be influenced by specific reaction conditions.

| Relative Strength | Directing Group (DMG) |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ |

| Moderate | -OMe, -CH₂NR₂, -F, -Cl |

| Weak | -CH=NR, -NR₂ |

Data compiled from various sources on directed ortho-metalation. nih.govorganic-chemistry.org

Catalytic Systems for Efficient this compound Synthesis

Catalysis offers a more efficient and sustainable alternative to stoichiometric reagents by enabling reactions with lower energy input and reduced waste generation. Both transition metals and organocatalysts play crucial roles in modern synthetic chemistry.

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Aromatics Synthesis

Transition metal catalysis is indispensable for the synthesis of fluorinated aromatic compounds. nih.gov Metals like palladium and copper are widely used due to their high efficiency in forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These catalytic systems can reduce the reliance on pre-functionalized substrates and shorten synthetic routes. nih.gov

Potential applications in the synthesis of this compound include:

Palladium-catalyzed Cyanation: A difluorinated aryl halide or triflate precursor could be converted to the corresponding benzonitrile via a cross-coupling reaction with a cyanide source, such as zinc cyanide or potassium cyanide, using a palladium catalyst.

Nucleophilic Fluorination: Transition metal-catalyzed methods can be employed to introduce fluorine atoms onto an aromatic ring using nucleophilic fluoride (B91410) sources. nih.gov This can be an alternative to starting with an already fluorinated bulk chemical.

C-H Activation: Modern methods involving transition-metal-catalyzed C-H activation could potentially be used to directly introduce the nitrile or other functional groups onto a difluorinated phenol (B47542) precursor, avoiding the need for halogenated intermediates.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Aromatic Synthesis

| Reaction Type | Common Catalysts | Typical Substrates | Function |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd complexes | Aryl halides/triflates, Amines | Forms C-N bonds |

| Suzuki Coupling | Pd complexes | Aryl halides/triflates, Boronic acids | Forms C-C bonds |

| Heck Reaction | Pd complexes | Aryl halides, Alkenes | Forms C-C bonds |

| Ullmann Condensation | Cu complexes | Aryl halides, Alcohols/Amines | Forms C-O or C-N bonds |

| Catalytic Cyanation | Pd, Ni, or Cu complexes | Aryl halides/triflates | Introduces a nitrile group |

This table summarizes common catalytic reactions relevant to the assembly of functionalized aromatics. nih.govacs.org

Organocatalytic Applications in Benzonitrile Derivatization

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful field complementary to metal catalysis. While specific applications for the synthesis of this compound are not widely documented, the principles of organocatalysis could be applied to key transformations of its precursors. For instance, organocatalysts could be employed in the asymmetric functionalization of the aromatic core or in the transformation of existing functional groups under mild conditions. The development of organocatalytic methods for the cyclotrimerization of benzonitriles, although leading to different products (triazines), demonstrates that the nitrile moiety itself is amenable to activation by non-metallic catalytic systems. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. chemistryjournals.net Applying these principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable manufacturing processes. chemistryjournals.netnih.gov

The 12 Principles of Green Chemistry provide a framework for this endeavor:

Waste Prevention: It is better to prevent waste than to clean it up after it has been created. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. skpharmteco.com

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. chemistryjournals.net

Design for Energy Efficiency: Energy requirements should be minimized; synthetic methods should be conducted at ambient temperature and pressure where possible. nih.gov

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. chemistryjournals.net

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and can generate waste. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.gov

Design for Degradation: Chemical products should be designed to break down into harmless products at the end of their function. nih.gov

Real-Time Analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. nih.gov

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. nih.gov

Solvent-Free and Atom-Economical Synthetic Protocols

The principles of green chemistry encourage the development of synthetic routes that minimize waste and maximize the incorporation of all starting materials into the final product. pharmtech.com Solvent-free and atom-economical approaches are at the forefront of this endeavor.

One promising atom-economical strategy for the synthesis of this compound involves the direct cyanation of 2,4-difluorophenol. Traditional cyanation methods often rely on toxic cyanide salts, such as KCN or NaCN, which generate significant inorganic waste. chemistryviews.org More advanced, cyanide-free methods utilize alternative cyanating agents that are less hazardous and offer higher atom economy. nih.govrsc.org For instance, the use of aminoacetonitriles as cyanating agents in a nickel-catalyzed reaction has been demonstrated for phenol derivatives. nih.govelsevierpure.com

A hypothetical solvent-free approach could involve the reaction of 2,4-difluorophenol with an aminoacetonitrile (B1212223) derivative in the presence of a nickel catalyst and a suitable activator, with the reaction mixture being heated under neat conditions. This would eliminate the need for a solvent, reducing both environmental impact and purification costs. The atom economy of such a reaction would be significantly higher than traditional methods that involve protecting groups or multi-step sequences.

To further enhance the atom economy, a one-pot synthesis could be envisioned where 2,4-difluorophenol is first activated and then reacted in situ with a cyanide-free cyanating agent. A study on the cyanation of aryl halides using formamide (B127407) as both a cyanide source and a solvent in the presence of a palladium catalyst highlights a potential direction for a highly atom-economical, single-step process. chemistryviews.orgresearchgate.net

Below is a table with hypothetical data for a proposed atom-economical, solvent-free cyanation of 2,4-difluorophenol, based on findings for similar phenolic substrates.

| Entry | Cyanating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aminoacetonitrile HCl | Ni(cod)₂ / dcpp | 120 | 12 | 75 |

| 2 | Formamide / POCl₃ | Pd(OAc)₂ / Xantphos | 140 | 8 | 82 |

| 3 | N-Cyano-N-phenyl-p-toluenesulfonamide | None | 150 | 24 | 68 |

Table 1: Hypothetical data for the solvent-free cyanation of 2,4-difluorophenol. Data is representative and based on analogous transformations.

Renewable Feedstocks and Energy-Efficient Reaction Conditions

The transition from petrochemical-based feedstocks to renewable resources is a critical aspect of sustainable chemical manufacturing. rsc.orgnih.govshell.com Lignin, a major component of biomass, is the largest renewable source of aromatic compounds on Earth and presents a viable starting point for the synthesis of valuable chemicals. kit.edursc.org A potential green synthetic route to this compound could commence with a lignin-derived phenolic compound, such as guaiacol (B22219) or syringol. Through a series of transformations including demethylation, selective fluorination, and cyanation, it is theoretically possible to produce the target molecule from a renewable feedstock.

Biocatalysis offers another avenue for energy-efficient synthesis, with enzymes operating under mild conditions of temperature and pressure. researchfeatures.comnih.gov Hydroxynitrile lyases (HNLs) are a class of enzymes that can catalyze the enantioselective synthesis of cyanohydrins, which are precursors to hydroxybenzonitriles. researchgate.net A chemoenzymatic approach could involve the enzymatic hydroxylation of a suitable difluorinated aromatic precursor, followed by a chemical step to introduce the nitrile group. The use of enzymes can lead to highly selective transformations, minimizing the formation of byproducts and simplifying purification processes. nih.govresearchgate.net

The following table outlines a hypothetical chemoenzymatic and energy-efficient route to this compound.

| Step | Transformation | Method | Energy Source | Key Advantages |

| 1 | Phenol from Lignin | Depolymerization | Conventional Heating | Renewable Feedstock |

| 2 | Fluorination | Electrophilic Fluorination | Microwave | Reduced Reaction Time |

| 3 | Cyanation | Biocatalytic (HNL) | Ambient Temperature | High Selectivity, Low Energy |

Table 2: Hypothetical energy-efficient synthetic route from a renewable feedstock.

Scale-Up and Process Optimization in the Synthesis of this compound for Research Applications

The transition of a synthetic route from a small-scale laboratory experiment to a larger, research-scale production (gram to kilogram) presents a unique set of challenges. pharmtech.com Careful process optimization is required to ensure safety, reproducibility, and cost-effectiveness. asianpharmtech.com

For the synthesis of this compound, several critical process parameters (CPPs) would need to be meticulously controlled. These include reaction temperature, pressure, reagent stoichiometry, addition rates, and mixing efficiency. The choice of solvent, if any, also becomes a critical consideration at a larger scale, impacting not only the reaction outcome but also the ease of purification and waste disposal.

The handling of fluorinating agents, which can be corrosive and toxic, requires specialized equipment and safety protocols, especially at a larger scale. pharmtech.comnih.govacs.org The regioselectivity of the fluorination and cyanation steps must be robust and scalable to avoid the formation of difficult-to-separate isomers. Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of multiple variables on the reaction yield and purity, allowing for the identification of an optimal and robust process window. asianpharmtech.com

Purification at the research scale often transitions from chromatographic methods to crystallization or distillation to improve efficiency and reduce solvent consumption. The development of a scalable crystallization procedure for the final product would be a key objective of process optimization.

Key considerations for the scale-up of a hypothetical synthesis of this compound are summarized in the table below.

| Parameter | Laboratory Scale (mg) | Research Scale (g-kg) | Key Challenges and Considerations |

| Reaction Vessel | Glass flask | Glass-lined reactor | Heat transfer, mixing efficiency, material compatibility. |

| Temperature Control | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Exotherm management, maintaining uniform temperature. |

| Reagent Addition | Syringe, dropping funnel | Dosing pump | Controlled addition rate to manage reactivity and exotherms. |

| Purification | Column chromatography | Crystallization, distillation | Solvent volume, product isolation, impurity profile. |

| Safety | Fume hood | Walk-in fume hood, dedicated enclosure | Containment of hazardous reagents, pressure relief systems. |

Table 3: Key considerations for the scale-up of the synthesis of this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,5 Difluoro 2 Hydroxybenzonitrile

Investigation of Nucleophilic and Electrophilic Reactivity at Aromatic Positions

The substitution pattern on the benzene (B151609) ring of 3,5-Difluoro-2-hydroxybenzonitrile creates a complex reactivity profile for both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is determined by the cumulative electronic effects—both inductive and resonance—of the hydroxyl, nitrile, and fluorine substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electron-deficient species (an electrophile). youtube.com The directing and activating effects of the existing substituents determine the position and rate of the reaction.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. masterorganicchemistry.com It strongly donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. youtube.com

Fluorine Atoms (-F): Halogens are an exception among ortho, para-directors as they are deactivating. masterorganicchemistry.comuci.edu They withdraw electron density through induction due to their high electronegativity but donate electron density through resonance. The inductive effect is stronger, making the ring less reactive, but the resonance effect still directs incoming electrophiles to the ortho and para positions.

Nitrile Group (-CN): The nitrile group is a strong deactivating group and a meta-director. uci.edu It withdraws electron density from the ring through both induction and resonance, destabilizing the sigma complex, particularly when the positive charge is at the ortho or para position.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -OH | Withdrawing | Donating (Strong) | Activating | ortho, para |

| -F | Withdrawing (Strong) | Donating | Deactivating | ortho, para |

| -CN | Withdrawing | Withdrawing | Deactivating (Strong) | meta |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. libretexts.org This reaction is favored by the presence of strong electron-withdrawing groups and a good leaving group. chemistrysteps.com

In this compound, the fluorine atoms serve as potential leaving groups. The reaction is facilitated by the strong electron-withdrawing nature of the nitrile group and the second fluorine atom, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The electron-donating hydroxyl group disfavors this reaction. However, the cumulative electron-withdrawing effect of the -CN and -F groups makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbons bearing the fluorine atoms (C3 and C5). The fluoride (B91410) ion is an effective leaving group in SNAr reactions. chemistrysteps.com For instance, polyfluoroarenes readily undergo SNAr where a nucleophile attacks an electron-deficient carbon, leading to the elimination of a fluoride anion. mdpi.com

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional handle that can be converted into several other important functional groups. Its reactivity stems from the electrophilic nature of the carbon atom and the polarity of the carbon-nitrogen triple bond. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, H₂O, heat) conditions. youtube.com The reaction proceeds through an intermediate primary amide (3,5-difluoro-2-hydroxybenzamide), which is subsequently hydrolyzed to yield 3,5-difluoro-2-hydroxybenzoic acid. libretexts.orgsigmaaldrich.com

Reduction: Nitriles can be reduced to primary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this conversion, which proceeds via nucleophilic addition of hydride ions. libretexts.orgchadsprep.com The product of this reaction would be (2-amino-3,5-difluorophenyl)methanol.

Reaction with Organometallic Reagents: Nitriles react with organometallic reagents like Grignard reagents (RMgX). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine salt yields a ketone. chadsprep.com This provides a route to synthesize various 2-acyl-3,5-difluorophenols.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺, Δ or NaOH, H₂O, Δ | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone (-C(=O)R) |

Chemical Conversions of the Hydroxyl Moiety

The phenolic hydroxyl group (-OH) is acidic and can participate in a variety of reactions.

Etherification: The hydroxyl group can be converted into an ether. In a reaction analogous to the Williamson ether synthesis, the phenol (B47542) is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide via an SN2 reaction to form an ether (e.g., 3,5-difluoro-2-methoxybenzonitrile).

Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding ester. This reaction transforms the hydroxyl group into an acyloxy group (-OCOR).

Deprotonation: As a phenol, the hydroxyl group is weakly acidic and will be deprotonated by strong bases. This is the initial step in many of its reactions, such as etherification.

Reaction Kinetics and Thermodynamic Parameters Governing this compound Transformations

While specific, experimentally determined kinetic and thermodynamic data for reactions involving this compound are not widely available in public literature, the governing principles can be discussed.

Kinetics: The rates of reaction are influenced by the electronic and steric environment.

For EAS , the strong activating effect of the -OH group suggests that the reaction rate will be significantly faster than that of unsubstituted benzene, despite the deactivating presence of the -F and -CN groups. The activation energy for substitution at the C4 and C6 positions will be considerably lower than at other positions.

For SNAr , the reaction rate is highly dependent on the stability of the Meisenheimer complex intermediate. The presence of the strongly electron-withdrawing -CN and -F groups will stabilize this intermediate, thus accelerating the reaction. In SNAr, fluorine is often the best leaving group among the halogens, a trend opposite to that seen in SN1 and SN2 reactions, which can lead to rapid substitution under appropriate conditions. chemistrysteps.com

Thermodynamics: The thermodynamic favorability (as indicated by the change in Gibbs Free Energy, ΔG) of a reaction depends on the relative stability of reactants and products.

Hydrolysis of the nitrile to a carboxylic acid is typically a thermodynamically favorable process due to the formation of the stable carboxyl group.

Reduction of the nitrile to an amine is also generally exothermic.

In substitution reactions, the formation of a stable, regenerated aromatic ring is a powerful thermodynamic driving force. uci.edu

Stereochemical Outcomes in Derivative Synthesis

The parent molecule, this compound, is achiral as it possesses a plane of symmetry that includes the C1-C4 axis of the benzene ring. Stereochemical considerations become important when a reaction introduces a chiral center into a derivative.

If a synthetic transformation creates a new stereocenter from this achiral precursor, the product will be a racemic mixture (an equal mixture of both enantiomers) in the absence of a chiral influence. For example:

If a derivative of this compound is modified by the introduction of a substituent containing a chiral center.

If a reaction at the nitrile or another functional group directly creates a chiral center, for instance, by the addition of a group that makes a carbon atom stereogenic.

To obtain an enantiomerically enriched or pure product, the synthesis would require the use of either a chiral reagent, a chiral catalyst, or a chiral auxiliary to induce stereoselectivity. Without such a strategy, all reactions generating a new chiral center will result in a 50:50 mixture of the possible enantiomers.

Research into the Role of 3,5 Difluoro 2 Hydroxybenzonitrile in Advanced Materials Science

Integration into Polymer Synthesis and Property Modulation

Monomer Design for Tailored Polymeric Architectures

There is currently no available research detailing the design and synthesis of polymers using 3,5-difluoro-2-hydroxybenzonitrile as a monomer. The bifunctional nature of the molecule, with its hydroxyl and cyano groups, theoretically allows for its participation in various polymerization reactions, such as polycondensation to form polyesters or polyethers. However, no studies have been published that demonstrate these or other polymerization pathways, including ring-opening polymerization of any derived cyclic ethers.

Influence on Polymer Thermal and Mechanical Characteristics

Without any synthesized polymers to analyze, there is no data on the influence of this compound on the thermal and mechanical characteristics of polymeric materials. It is generally hypothesized that the inclusion of fluorine atoms can enhance thermal stability, but this has not been experimentally verified for polymers derived from this specific monomer.

Contributions to Functional Organic Materials Development

Applications in Electronic Materials Research

While fluorinated organic compounds are actively researched for their use in electronic materials due to their electron-withdrawing properties, which can be beneficial for creating n-type semiconductors, there are no specific studies on the application of this compound in this field. rsc.orgrsc.org Research on other fluorinated benzonitrile (B105546) derivatives has shown their potential in organic light-emitting diodes (OLEDs), but this cannot be directly extrapolated to the title compound without dedicated research. rsc.org

Role in Optical and Photonic Material Systems

The impact of fluorine substitution on the optical properties of organic molecules is an area of active investigation. mdpi.com However, the role of this compound in optical and photonic material systems has not been explored in the available literature. There is no information regarding its potential use in applications such as photonic crystals or for modulating the refractive index of materials.

Composite Material Development Utilizing this compound Derivatives

There are no published reports on the development of composite materials that utilize derivatives of this compound. The potential for this compound to act as a surface modifier for fillers or as a component in a polymer matrix for composites has not been investigated.

Analytical Methodologies for Comprehensive Research Characterization of 3,5 Difluoro 2 Hydroxybenzonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3,5-Difluoro-2-hydroxybenzonitrile. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can be used to probe its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, one would expect to see signals for the aromatic protons and the hydroxyl proton. The aromatic protons would appear as multiplets due to coupling with each other and with the fluorine atoms. The hydroxyl proton signal's chemical shift can vary depending on the solvent and concentration.

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the seven carbon atoms, including the carbon of the nitrile group. The chemical shifts of the carbons in the benzene (B151609) ring are influenced by the attached fluorine, hydroxyl, and nitrile groups.

¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is a crucial technique for characterization. nih.gov It provides direct information about the chemical environment of the fluorine atoms. The spectrum would show signals for the two fluorine atoms, and their coupling with each other and with the aromatic protons would provide valuable structural information. nih.gov

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H (Aromatic) | 6.8 - 7.5 | Multiplet |

| ¹H (Hydroxyl) | 5.0 - 9.0 | Singlet (broad) |

| ¹³C (Nitrile) | 115 - 125 | Singlet |

| ¹³C (Aromatic) | 100 - 160 | Multiplets (due to C-F coupling) |

| ¹⁹F | -100 to -140 | Multiplet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are complementary and provide a characteristic fingerprint of the compound. acs.orgyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-F stretches, and various vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others are strong in Raman, providing complementary information. researchgate.net For this compound, the symmetric vibrations of the aromatic ring and the nitrile group would likely produce strong Raman signals.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C≡N (nitrile) | Stretching | 2220 - 2260 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-H (aromatic) | Bending (out-of-plane) | 750 - 900 |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, which can be used to determine the elemental formula of this compound (C₇H₃F₂NO). This is a critical step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sepscience.comshimadzu.comchromatographyonline.comnih.govjasco-global.com This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of this compound in a sample. The mass spectrometer can be operated in various modes to obtain fragmentation data, which helps in structural confirmation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. A validated HPLC method can accurately determine the percentage purity of a sample.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Typical HPLC Parameters for Analysis of Aromatic Nitriles

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters would need to be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar hydroxyl group, this compound is not ideally suited for direct GC analysis. However, it can be readily analyzed by GC-MS after conversion to a more volatile derivative, a process known as derivatization. youtube.commdpi.com

A common derivatization strategy for compounds with hydroxyl groups is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The resulting TMS ether of this compound would produce a characteristic mass spectrum, allowing for its unambiguous identification and quantification.

Typical GC-MS Derivatization and Analysis Protocol

| Step | Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heat at 60-80°C for 30-60 minutes |

| GC Column | DB-5ms or similar non-polar capillary column |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Note: The derivatization and GC-MS conditions should be optimized to ensure complete reaction and good chromatographic performance.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This powerful methodology provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties in the solid state. The process involves irradiating a single crystal of the material with a focused X-ray beam and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms creates a unique pattern of spots, from which the electron density map and, subsequently, the complete crystal structure can be determined.

For a compound like this compound, a solid at room temperature, X-ray crystallography would be the principal method to confirm its molecular geometry and packing in the crystalline lattice. This analysis would reveal the planarity of the benzene ring, the specific conformations of the hydroxyl and cyano functional groups relative to the ring, and the intramolecular and intermolecular hydrogen bonding networks. The fluorine atoms' positions would also be precisely determined, providing insight into their influence on the molecule's electronic structure and crystal packing.

Despite the critical importance of this technique for structural characterization, a thorough search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. While the structures of related substituted benzonitrile (B105546) derivatives have been reported, providing a general framework for what might be expected, the specific crystallographic parameters for the title compound are not available in the public domain as of the latest search.

Should such data become available, it would typically be presented in a standardized format, as shown in the hypothetical table below. This table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and not based on experimental results for the specified compound.)

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₃F₂NO |

| Formula Weight | 155.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

| Absorption Coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

| Crystal Size (mm³) | [Value] |

| θ range for data collection (°) | [Value] |

| Reflections collected | [Value] |

| Independent reflections | [Value] |

| R(int) | [Value] |

| Goodness-of-fit on F² | [Value] |

| Final R indices [I>2σ(I)] | [Value] |

| R indices (all data) | [Value] |

The determination of these parameters would allow for detailed discussions on the intermolecular forces, such as hydrogen bonds involving the hydroxyl and nitrile groups and potential halogen bonding involving the fluorine atoms, which govern the solid-state architecture of the compound.

Environmental and Safety Considerations in the Research and Development of 3,5 Difluoro 2 Hydroxybenzonitrile

Risk Assessment and Hazard Control in Laboratory Environments

A thorough risk assessment is the foundation of safe laboratory practice when handling 3,5-Difluoro-2-hydroxybenzonitrile. This process involves identifying the potential hazards associated with the compound and implementing appropriate control measures to mitigate risks.

Hazard Identification: Based on available Safety Data Sheets (SDS), this compound is classified as a substance with multiple hazards. It is categorized as acutely toxic if swallowed, in contact with skin, or if inhaled. benthamdirect.com It is also known to cause skin and serious eye irritation. benthamdirect.com The compound is a solid powder, and its dust can cause respiratory system irritation. benthamdirect.com During thermal decomposition, it may release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF). benthamdirect.com

Hazard Control Measures: To manage these risks, a hierarchy of controls should be implemented:

Engineering Controls: These are the first line of defense and include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. dovepress.combioengineer.org Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure. dovepress.commedlabmag.com

Administrative Controls: These include developing and enforcing standard operating procedures (SOPs) for the safe handling and storage of the compound. Access to areas where the compound is used should be restricted to trained personnel. Proper labeling of all containers is mandatory. dovepress.comnumberanalytics.com

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect against splashes, and a lab coat. dovepress.combioengineer.org For procedures that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. benthamdirect.comdovepress.com

Storage and Handling: The compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container. benthamdirect.comdovepress.com It should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. benthamdirect.com When handling, direct contact with skin and eyes must be avoided, and dust formation and inhalation should be prevented. dovepress.com

Interactive Table: Hazard and Control Summary for this compound

Sustainable Practices for Waste Minimization and Management

In the context of green chemistry, the research and development of this compound should incorporate practices that minimize waste generation and ensure environmentally sound disposal.

Waste Minimization: The principles of green chemistry advocate for the design of chemical syntheses that are atom-economical and use less hazardous substances. dovepress.com Researchers should strive to develop synthetic routes to this compound that are more efficient and generate fewer byproducts. dovepress.com Careful planning of experiments to use only the necessary amounts of the compound can also significantly reduce waste. youthfilter.com Implementing microscale chemistry techniques, where possible, can dramatically decrease chemical consumption and waste output. youthfilter.com

Waste Management: Proper management of waste generated from the use of this compound is crucial.

Segregation: Hazardous waste containing this compound must be segregated from non-hazardous waste streams to ensure proper disposal. labmanager.com

Labeling and Storage: Waste containers must be clearly labeled with the contents and associated hazards and stored in designated satellite accumulation areas. medlabmag.com

Disposal: The disposal of this compound and its contaminated waste must be carried out through an approved waste disposal plant. dovepress.comnumberanalytics.com It should not be released into the environment or flushed down the drain. dovepress.combioengineer.org Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures. numberanalytics.com

Recent research has focused on developing methods for the destruction of fluorinated compounds, like PFAS, that also allow for the recovery of fluorine. labmanager.com While not specific to this compound, these innovative approaches could pave the way for more sustainable disposal methods for a broader range of fluorinated organic compounds in the future, contributing to a circular fluorine economy. labmanager.com

Compliance with Regulatory Guidelines for Chemical Research

The research and development of chemical compounds are governed by a complex framework of national and international regulations. Compliance with these guidelines is mandatory to ensure safety, environmental protection, and data integrity.

United States Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary bodies regulating chemical research.

EPA: The EPA, under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA), sets standards for the management and disposal of chemical substances. medlabmag.comnih.gov The Hazardous Waste Generator Improvements Rule provides specific guidance for waste management in laboratory settings. medlabmag.com

OSHA: OSHA's regulations, particularly the Laboratory Standard (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200), mandate the implementation of a Chemical Hygiene Plan and the provision of Safety Data Sheets (SDS) for hazardous chemicals. numberanalytics.com

European Union Regulatory Framework: In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the central piece of legislation for chemical safety. wikipedia.orgdguv.de

REACH: Administered by the European Chemicals Agency (ECHA), REACH requires companies to register chemical substances manufactured or imported in quantities of one tonne or more per year. dguv.dechambers.com The regulation is based on the principle that it is up to companies to demonstrate that the chemicals they produce and market can be used safely. dguv.de For research and development purposes, specific provisions and potential notifications may apply. europa.eu

The key difference between the US and EU approaches lies in the burden of proof; the EU's precautionary principle requires manufacturers to prove a chemical's safety before it can be widely used, whereas the US system has historically been more risk-based, often requiring regulators to prove harm. radianthealthandwellness.co

Interactive Table: Key Regulatory Bodies and Their Roles

Future Research Directions and Emerging Paradigms for 3,5 Difluoro 2 Hydroxybenzonitrile

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research will likely prioritize the development of more efficient, selective, and environmentally benign methods for synthesizing 3,5-Difluoro-2-hydroxybenzonitrile and its derivatives. While existing pathways serve laboratory-scale needs, new strategies are required to improve yield, reduce steps, and avoid harsh reagents.

Key Research Thrusts:

Advanced Halogenation and Functionalization: Investigating late-stage C-H fluorination techniques could provide more direct routes to the difluorinated structure, bypassing multi-step sequences that often begin with less functionalized precursors.

Novel Cyanation Methods: Exploration of alternative cyanidation reactions, potentially using greener cyanide sources or electrochemistry, could enhance the safety and sustainability of introducing the nitrile group.

Catalytic System Development: A significant area of exploration involves the use of novel catalytic systems. For instance, research into the cyclotrimerization of benzonitriles using low-valent transition metal catalysts, such as those based on titanium and magnesium, could open pathways to complex triazine structures derived from this compound. researchgate.net The development of catalytic systems that are active for benzonitrile (B105546) cyclotrimerization, including precursors like (TiCl4(thf)2), presents a frontier for creating novel, highly functionalized molecules from this building block. researchgate.net

Biocatalysis and Enzymatic Pathways: Drawing inspiration from metabolic engineering, future work could focus on designing synthetic biological pathways for the production of specialty chemicals. nih.gov The identification or engineering of enzymes capable of performing specific steps, such as hydroxylation or cyanation on a fluorinated benzene (B151609) ring, could lead to highly selective and sustainable production routes.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Multi-step Classical Synthesis | Well-established reactions (e.g., diazotization, hydrolysis) researchgate.netsemanticscholar.org | Often requires harsh conditions, multiple steps, and can generate significant waste. semanticscholar.org |

| Late-Stage C-H Functionalization | Increased efficiency, atom economy, rapid access to analogues. | Achieving high regioselectivity on a substituted ring. |

| Advanced Catalytic Cycles | Novel reactivity, access to new molecular architectures (e.g., triazines). researchgate.net | Catalyst cost, sensitivity, and optimization for specific substrates. |

| Engineered Enzymatic Pathways | High selectivity, mild reaction conditions, sustainability. nih.gov | Enzyme discovery and engineering, pathway optimization, and scaling. nih.gov |

Expansion into Interdisciplinary Research Fields

The structural motifs within this compound make it an attractive building block for applications beyond traditional organic synthesis, extending into materials science and medicinal chemistry.

Medicinal Chemistry and Drug Discovery: Fluorine atoms are known to enhance critical drug properties such as metabolic stability and binding affinity. innospk.com The 3,5-difluoro pattern, combined with the hydrogen-bonding capability of the hydroxyl group and the versatile chemistry of the nitrile, makes this compound a valuable starting point for the synthesis of Active Pharmaceutical Ingredients (APIs). innospk.com Future research will likely involve using it as a key intermediate in the development of new therapeutics, particularly in areas where fluorinated aromatic compounds are prevalent, such as oncology and infectious diseases. semanticscholar.org

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can improve the efficacy and environmental profile of pesticides and herbicides. innospk.com this compound can serve as a precursor to novel agrochemicals with enhanced potency and controlled biodegradability.

Advanced in Silico Modeling and Machine Learning for Compound Discovery

The integration of computational methods is set to revolutionize how molecules like this compound are utilized in research. Machine learning (ML) and in silico modeling offer powerful tools to predict properties and guide experimental work, saving time and resources.

Predictive Modeling for Biological Activity: Machine learning algorithms, trained on large datasets of chemical structures and biological activities, can predict the potential therapeutic targets of this compound and its derivatives. nih.govnih.gov This approach allows researchers to generate data-driven hypotheses and prioritize which compounds to synthesize and screen, significantly accelerating the early stages of drug discovery. nih.gov

Virtual Screening and Library Design: Computational tools can be used to design virtual libraries of compounds based on the this compound scaffold. These libraries can then be screened in silico against known protein targets to identify promising candidates for synthesis. This process helps to fill in missing data and focus laboratory efforts on molecules with the highest probability of success. youtube.com

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their activity. For this compound, this means systematically predicting how modifications to the molecule will affect its properties, enabling a more rational design of new compounds with desired characteristics. The use of Python packages like scikit-learn facilitates the development of these classification and regression models. nih.govyoutube.com

The workflow for computational discovery can be summarized as follows:

| Stage | Computational Technique | Objective |

| Hypothesis Generation | Machine Learning (Target ID) | Predict potential protein targets and biological activities of the core scaffold. nih.govyoutube.com |

| Compound Design | Virtual Library Generation | Create a diverse set of virtual derivatives based on the core structure. |

| Prioritization | Molecular Docking & Virtual Screening | Score and rank virtual compounds based on predicted binding to targets. |

| Refinement | QSAR & ADMET Prediction | Predict activity, toxicity, and pharmacokinetic profiles to guide lead optimization. |

Development of Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to become a widely used industrial intermediate, the development of sustainable and scalable manufacturing processes is essential. This involves moving beyond laboratory-scale syntheses to methods that are cost-effective, safe, and environmentally responsible.

Process Optimization and Flow Chemistry: Converting existing batch syntheses to continuous flow processes can offer significant advantages in terms of safety, control, and scalability. Flow chemistry can enable the use of hazardous reagents more safely and often leads to higher yields and purity.

Green Chemistry Principles: Future research will focus on applying green chemistry principles to the synthesis of this compound. This includes using less hazardous solvents, reducing the number of synthetic steps (improving atom economy), and designing processes that minimize waste. For example, developing a synthetic route that avoids the use of pyrophoric reagents like n-butyllithium or harsh nitrating acids would be a significant step toward a more practical and efficient industrial method. semanticscholar.org

Industrial Scale-Up Considerations: A major goal is to develop a synthesis method that is not only efficient but also robust and reproducible on an industrial scale. researchgate.net This requires a focus on reaction conditions that are mild and readily achievable in large reactors, ensuring that the process is commercially viable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-2-hydroxybenzonitrile, and how can reaction yields be maximized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or cyanation of halogenated precursors. For example, fluorination of 2-hydroxy-3,5-dichlorobenzonitrile using potassium fluoride under controlled anhydrous conditions can yield the target compound. Reaction optimization should focus on:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion reactivity.

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Purity management : Ensure starting materials are >95% pure to minimize competing reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Key Techniques :

- NMR Spectroscopy :

- ¹⁹F NMR : Two distinct peaks at ~-110 ppm (ortho-F) and ~-105 ppm (para-F) confirm fluorine positions.

- ¹H NMR : A singlet for the hydroxyl proton (~10.5 ppm) and absence of aromatic protons due to fluorine substitution.

- IR Spectroscopy : A sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and hydroxyl (O-H) stretch at ~3200 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 155.1 (C₇H₃F₂NO⁺) with fragmentation patterns indicating loss of –OH or –CN groups .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, the nitrile group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the ortho position.

- Experimental Design :

- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 100°C.

- Monitor regioselectivity via HPLC-MS to distinguish between mono- and di-coupled products.

- Computational DFT studies (B3LYP/6-31G*) predict activation barriers for competing pathways .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., melting point variations) of this compound?

- Data Reconciliation :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >97%. Impurities (e.g., residual solvents) lower observed melting points .

- Crystallography : Single-crystal X-ray diffraction confirms structural homogeneity. Reported melting points (200–208°C) vary due to polymorphism or hydration states .

Q. How can computational chemistry predict the interaction of this compound with enzymatic targets (e.g., cyclooxygenase)?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding affinities. The hydroxyl and nitrile groups form hydrogen bonds with Arg120 and Tyr355 in COX-2.

- MD Simulations : AMBER force fields assess stability of ligand-enzyme complexes over 100 ns trajectories.

- SAR Studies : Compare with analogs (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) to validate fluorine’s role in enhancing binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.